molecular formula C12H15N3O3S B2927964 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-40-2

2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2927964
CAS No.: 864927-40-2
M. Wt: 281.33
InChI Key: QDSRHEVCDLKHBH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of thieno [3,2- d ]pyrimidines, which are similar to the compound , often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Scientific Research Applications

Synthesis of New Polycyclic Compounds

Research has led to the synthesis of new polycyclic compounds containing thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragments. These derivatives, derived from reactions involving partially saturated derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide, demonstrate pronounced UV fluorescence, indicating potential applications in materials science for fluorescent markers or probes (Dotsenko et al., 2021).

Antimicrobial Activity

Another study synthesized new pyridothienopyrimidines and pyridothienotriazines from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, testing them for antimicrobial activities. These compounds present a promising avenue for the development of new antimicrobials, offering a novel approach to combat resistant microbial strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Novel Routes to Heterocyclic Compounds

The reaction of 2-acetoacetamidopyridines with phosgene has been explored as a route to novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, highlighting a methodology for synthesizing complex heterocycles that could have implications in pharmaceutical chemistry and material sciences (Yale & Spitzmiller, 1977).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of thieno[2,3-d]pyrimidines from 2-amino-4,5-dimethylthiophene-3-carboxamide has been investigated, offering a faster and more efficient synthesis route. Such methodologies could streamline the production of these compounds for various applications, including drug discovery (Davoodnia et al., 2009).

Anticancer and Antiproliferative Activities

The synthesis and evaluation of thiophene derivatives, including thieno[2,3-b]pyridine and thiazolyl-thiophene compounds, have shown potential anticancer activities. These findings underscore the therapeutic potential of thieno[2,3-c]pyridine-3-carboxamide derivatives in cancer treatment (Atta & Abdel‐Latif, 2021).

Future Directions

Thieno [2,3-c]pyridines have been identified as potential starting points for the development of kinase inhibitors . Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized, which could form the basis of a future drug discovery program .

Properties

IUPAC Name

2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-6(16)14-12-10(11(13)18)8-3-4-15(7(2)17)5-9(8)19-12/h3-5H2,1-2H3,(H2,13,18)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSRHEVCDLKHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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